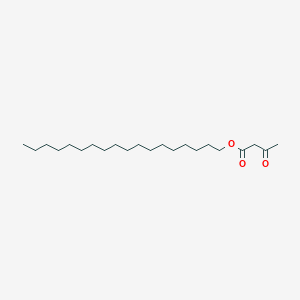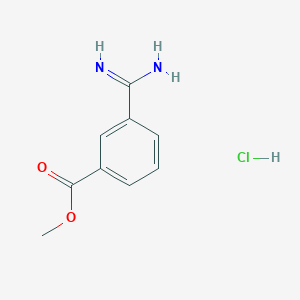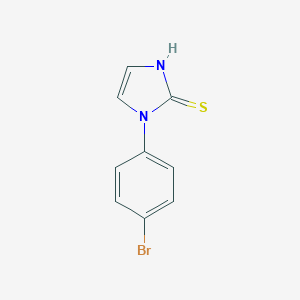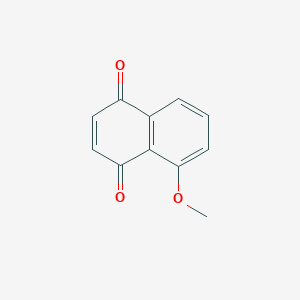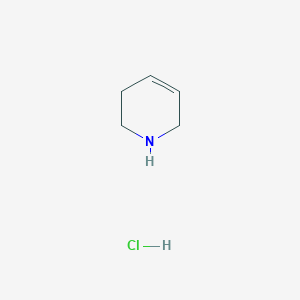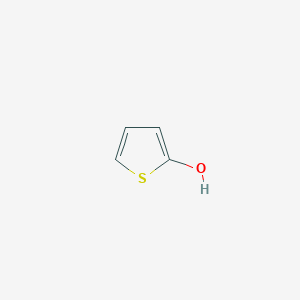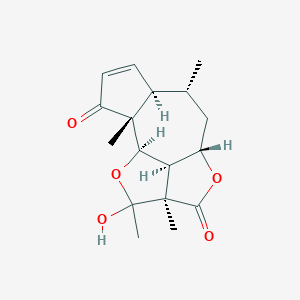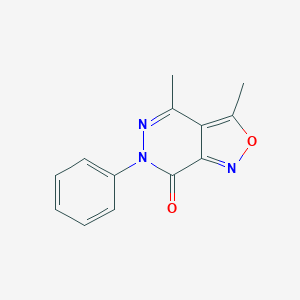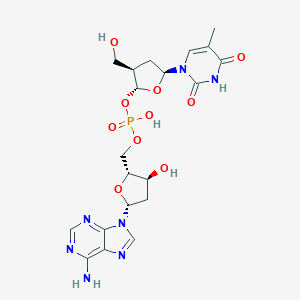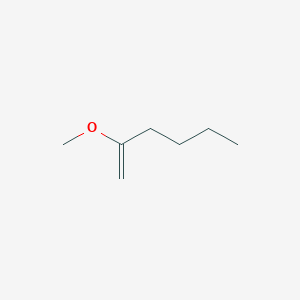
2-Methoxyhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyhex-1-ene is a colorless liquid that is used in various scientific research applications. It is an important compound in the field of organic chemistry and has been extensively studied for its properties and potential uses.
Aplicaciones Científicas De Investigación
2-Methoxyhex-1-ene has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used in the study of the properties of alkenes and their reactions. Additionally, 2-Methoxyhex-1-ene is used in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methoxyhex-1-ene is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo various reactions such as addition reactions, elimination reactions, and substitution reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Methoxyhex-1-ene. However, it has been shown to have low toxicity and is not harmful to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxyhex-1-ene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and inexpensive. However, it has certain limitations. It is highly flammable and should be handled with care. Additionally, it has a low boiling point and can evaporate quickly, making it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2-Methoxyhex-1-ene. One area of research is the development of new drugs and pharmaceuticals using this compound. It can also be used in the study of the properties of alkenes and their reactions. Additionally, further research can be done on the mechanism of action of 2-Methoxyhex-1-ene and its potential uses in various chemical reactions.
Conclusion
In conclusion, 2-Methoxyhex-1-ene is an important compound in the field of organic chemistry. It has various scientific research applications and is used in the synthesis of various organic compounds. It has several advantages for lab experiments but also has certain limitations. Further research can be done on the mechanism of action of 2-Methoxyhex-1-ene and its potential uses in various chemical reactions.
Métodos De Síntesis
2-Methoxyhex-1-ene can be synthesized through the reaction of 2-Methoxy-1-pentene with boron trifluoride diethyl etherate. The reaction takes place under anhydrous conditions and at a temperature of 0-5°C. The product is then purified through distillation to obtain pure 2-Methoxyhex-1-ene.
Propiedades
Número CAS |
16519-66-7 |
|---|---|
Nombre del producto |
2-Methoxyhex-1-ene |
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2)8-3/h2,4-6H2,1,3H3 |
Clave InChI |
AMRGRKVHBQWHLW-UHFFFAOYSA-N |
SMILES |
CCCCC(=C)OC |
SMILES canónico |
CCCCC(=C)OC |
Sinónimos |
1-Butylvinylmethyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



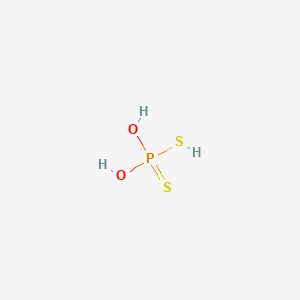
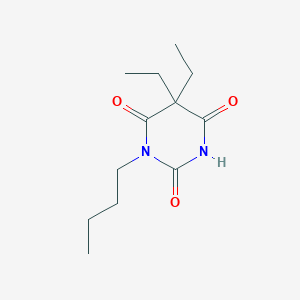
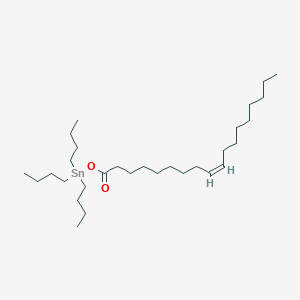
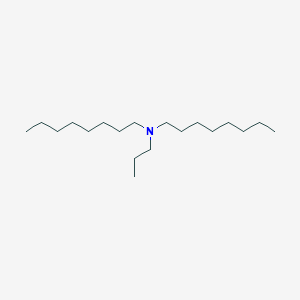
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
